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Compound of Interest

Compound Name: Ac-VEID-AMC

Cat. No.: B158954 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the fluorogenic peptide substrate Ac-
VEID-AMC, its role as a tool for measuring caspase-6 activity, and its intrinsic link to the

cleavage of lamin A, a critical event in apoptosis. This document details the underlying

signaling pathways, experimental protocols, and quantitative data to support researchers in

their study of caspase-6-mediated cellular processes.

Introduction: The Caspase-6, Lamin A, and Ac-VEID-
AMC Axis
Caspase-6 is an executioner caspase that plays a crucial role in the apoptotic cascade.[1] One

of its key substrates is lamin A, a nuclear lamina protein essential for maintaining the structural

integrity of the nucleus.[2][3] The cleavage of lamin A by caspase-6 is a pivotal event during

apoptosis, leading to chromatin condensation and nuclear disassembly.[2][4]

The tetrapeptide sequence Val-Glu-Ile-Asp (VEID) is the recognition motif for caspase-6.[5] The

synthetic substrate, Ac-VEID-AMC (N-Acetyl-Val-Glu-Ile-Asp-7-amino-4-methylcoumarin), is a

fluorogenic probe designed to measure caspase-6 activity.[6] Upon cleavage by an active

caspase-6 enzyme, the fluorescent 7-amino-4-methylcoumarin (AMC) group is released,

producing a detectable signal.[6]
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While Ac-VEID-AMC is a valuable tool, it's important to note its specificity. Although

preferentially cleaved by caspase-6, it can also be processed by other executioner caspases,

such as caspase-3 and -7, particularly at higher concentrations.[7][8] However, the cleavage of

the full-length lamin A protein is considered a highly specific indicator of in vivo caspase-6

activity.[7][9]

Signaling Pathway: Caspase-6 Activation and Lamin
A Cleavage in Apoptosis
The activation of caspase-6 and subsequent cleavage of lamin A are integral steps in the

apoptotic signaling pathway. The process is initiated by various intrinsic or extrinsic stimuli that

lead to the activation of initiator caspases (e.g., caspase-8, caspase-9). These initiator

caspases then activate executioner caspases, including caspase-3 and caspase-7, which in

turn can activate procaspase-6. Once activated, caspase-6 targets specific cellular substrates,

including lamin A. The cleavage of lamin A at the VEID sequence disrupts the nuclear lamina,

contributing to the characteristic nuclear morphological changes observed in apoptosis, such

as chromatin condensation and nuclear fragmentation.[2][10]
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Caption: Caspase-6 activation and lamin A cleavage pathway in apoptosis.
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Quantitative Data
The following tables summarize key quantitative data related to the interaction of caspase-6

with Ac-VEID-based substrates and lamin A, as well as inhibitory constants for known caspase

inhibitors.

Table 1: Kinetic Parameters for Caspase-6 Substrates

Substrate Km kcat
kcat/Km (M-1s-
1)

Reference

Ac-VEID-AFC 30.9 ± 2.2 µM 4.3 ± 0.12 s-1 139,200 [7]

Lamin A
14.11 ± 2.592

nM

0.057 ± 0.0025

s-1
4,055,043 [7]

Note: Ac-VEID-AFC (7-amino-4-trifluoromethylcoumarin) is a fluorogenic substrate with similar

properties to Ac-VEID-AMC.

Table 2: IC50 Values of a Peptide-Derived Caspase Inhibitor

Inhibitor Target Caspase IC50 (nM) Reference

Ac-VEID-CHO Caspase-6 16.2 [11]

Ac-VEID-CHO Caspase-3 13.6 [11]

Ac-VEID-CHO Caspase-7 162.1 [11]

Experimental Protocols
This section provides a generalized methodology for measuring caspase-6 activity using Ac-
VEID-AMC and for detecting lamin A cleavage.

Caspase-6 Activity Assay using Ac-VEID-AMC
This protocol describes a fluorometric assay to measure caspase-6 activity in cell lysates.

Materials:
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Cells of interest

Lysis Buffer (e.g., 250 mM HEPES, pH 7.4, 25 mM CHAPS, 25 mM DTT)[6]

Assay Buffer (e.g., 50 mM HEPES pH 7.4, 100 mM NaCl, 0.1% CHAPS, 1 mM EDTA, 10%

glycerol, 10 mM DTT)[7]

Ac-VEID-AMC substrate[6]

96-well black microplate

Fluorometer with excitation/emission wavelengths of 360/440 nm[6]

Procedure:

Cell Lysis: Induce apoptosis in your cell line of interest using a known stimulus (e.g.,

staurosporine). Prepare a control sample of non-treated cells. Harvest and wash the cells,

then lyse them on ice using an appropriate lysis buffer. Centrifuge the lysate to pellet cell

debris and collect the supernatant.

Protein Quantification: Determine the protein concentration of the cell lysates using a

standard method (e.g., BCA assay).

Assay Setup: In a 96-well black microplate, add a defined amount of protein lysate (e.g., 50-

100 µg) to each well. Adjust the volume with assay buffer. Include wells with assay buffer

only as a blank control.

Reaction Initiation: Add Ac-VEID-AMC to each well to a final concentration of 50 µM.[12]

Measurement: Immediately place the plate in a fluorometer and measure the fluorescence

intensity at an excitation wavelength of ~360 nm and an emission wavelength of ~440 nm.[6]

Take readings at regular intervals (e.g., every 5 minutes) for a desired period (e.g., 60

minutes).

Data Analysis: Subtract the blank reading from all measurements. Plot the fluorescence

intensity versus time. The rate of the reaction (slope of the linear portion of the curve) is

proportional to the caspase-6 activity in the sample.
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Detection of Lamin A Cleavage by Western Blotting
This protocol outlines the detection of the cleaved lamin A fragment as a specific indicator of

caspase-6 activity.

Materials:

Treated and untreated cell pellets

SDS-PAGE loading buffer

SDS-PAGE gels and electrophoresis equipment

Transfer buffer and Western blotting equipment

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

Primary antibody specific for cleaved lamin A (recognizing the neo-epitope generated after

cleavage at Asp230)

Primary antibody for total lamin A/C (as a loading control)

HRP-conjugated secondary antibody

Chemiluminescent substrate

Imaging system

Procedure:

Sample Preparation: Lyse cell pellets directly in SDS-PAGE loading buffer and heat to

denature proteins.

Electrophoresis: Load equal amounts of protein per lane onto an SDS-PAGE gel and

separate the proteins by electrophoresis.

Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.

Blocking: Block the membrane with blocking buffer for at least 1 hour at room temperature.
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Primary Antibody Incubation: Incubate the membrane with the primary antibody against

cleaved lamin A overnight at 4°C with gentle agitation.

Washing: Wash the membrane several times with TBST.

Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated

secondary antibody for 1 hour at room temperature.

Washing: Repeat the washing steps.

Detection: Add the chemiluminescent substrate and capture the signal using an imaging

system.

Stripping and Re-probing (Optional): The membrane can be stripped and re-probed with an

antibody against total lamin A/C to confirm equal protein loading.

Experimental Workflow Visualization
The following diagram illustrates a typical experimental workflow for investigating the role of

caspase-6 in a cellular process, from hypothesis to data analysis.
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Caption: General experimental workflow for studying caspase-6 activity.

Conclusion

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 10 Tech Support

https://www.benchchem.com/product/b158954?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b158954?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The use of Ac-VEID-AMC as a fluorogenic substrate provides a convenient method for

assessing caspase-6 activity in vitro. However, for more definitive conclusions about the

specific role of caspase-6 in cellular processes, it is highly recommended to complement these

activity assays with the detection of endogenous substrate cleavage, with lamin A being a

prime and specific target. This integrated approach, combining enzymatic assays with the

analysis of specific protein cleavage events, offers a robust strategy for researchers and drug

development professionals investigating the intricate roles of caspase-6 in health and disease.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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